Stachydrine

Description

Propriétés

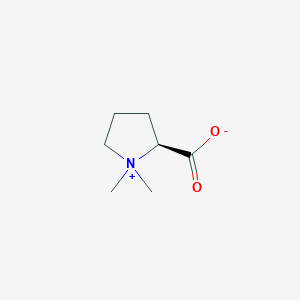

IUPAC Name |

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNUTVVOOHQPW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963744 | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-87-4 | |

| Record name | (-)-Stachydrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stachydrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-proline betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-carboxylato-1,1-dimethylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STACHYDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Stachydrine: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a proline betaine alkaloid, is a naturally occurring compound found in a variety of plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in the plant kingdom, detailed experimental protocols for its quantification, and a summary of its known interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution of this compound in Plants

This compound is widely distributed across various plant families. The concentration of this alkaloid can vary significantly depending on the plant species, the specific part of the plant, and environmental factors. The following tables summarize the quantitative data available on this compound content in different plants.

Table 1: this compound Content in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (% dry weight) | Reference(s) |

| Leonurus japonicus | Lamiaceae | Aerial parts | 0.09 - 1.72 | [1][2] |

| Fruits | 0.18 - 0.21 | [1] | ||

| Leonurus cardiaca | Lamiaceae | Aerial parts | up to 1.55 | [1] |

| Citrus reticulata | Rutaceae | - | ~0.3 | [2][3] |

| Citrus aurantium | Rutaceae | Young fruits (Zhishi) | 0.516 | [4][5] |

| Ripe fruits (Zhiqiao) | 0.304 | [4][5] | ||

| Medicago sativa | Fabaceae | Whole plant | ~0.1 | [2][3] |

| Capparis spinosa | Capparaceae | - | Present | [2][3] |

| Castanea sativa | Fagaceae | - | Present | [2][3] |

| Sabia schumanniana | Sabiaceae | Roots | Present | [2][6] |

| Maclura tricuspidata | Moraceae | - | Present | [2][3] |

| Verbena officinalis | Verbenaceae | - | Present | [2][3] |

| Arisaema heterophyllum | Araceae | - | Present | [2][3] |

| Combretum alfredii | Combretaceae | - | Present | [2][3] |

| Stachys arvensis | Lamiaceae | - | Present | [2][3] |

Table 2: this compound Content in Citrus Fruit Juices

| Citrus Species | Common Name | This compound Content (mg/L) | Reference(s) |

| Citrus sinensis | Red Orange | 548 | [6] |

| Citrus sinensis | Yellow Orange | 486 | [6] |

| Citrus myrtifolia | Chinotto | 455 | [6] |

| Citrus aurantium | Bitter Orange | 418 | [6] |

| Citrus reticulata | Mandarin | 342 | [6] |

| Citrus paradisi | Grapefruit | 246 | [6] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for quality control of herbal medicines and for pharmacological studies. Due to the lack of a chromophore in its structure, standard HPLC-UV detection methods are not suitable. The following are detailed protocols for two common and effective methods for this compound quantification.

Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

This method allows for direct and accurate quantification of this compound in plant extracts without the need for a reference standard of the analyte.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Freeze-dryer

Reagents:

-

Deuterium oxide (D₂O)

-

Maleic acid (internal standard)

Procedure:

-

Sample Preparation (Decoction):

-

Accurately weigh about 1.0 g of powdered plant material.

-

Add a defined volume of distilled water (e.g., 100 mL).

-

Boil for 30 minutes.

-

Filter the decoction while hot and wash the residue with hot water.

-

Combine the filtrate and washings and allow to cool.

-

Freeze-dry the decoction to obtain a powdered extract.[1]

-

-

NMR Sample Preparation:

-

Accurately weigh approximately 10 mg of the freeze-dried extract.

-

Accurately weigh approximately 2 mg of maleic acid (internal standard).

-

Dissolve both the extract and the internal standard in a precise volume of D₂O (e.g., 1.0 mL) in a vial.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Record the ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A typical D1 of 30 seconds is recommended for accurate quantification.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).

-

-

Data Processing and Quantification:

-

Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

-

Integrate the singlet signal of the two vinylic protons of maleic acid at δ 6.18 ppm (I_std).

-

Integrate the singlet signal of the N-CH₃ group of this compound at δ 3.03 ppm (I_sta).[1]

-

Calculate the amount of this compound using the following formula:

This compound (mg/g) = (I_sta / N_sta) * (N_std / I_std) * (M_sta / M_std) * (m_std / m_sample)

Where:

-

I_sta = Integral of the this compound signal

-

N_sta = Number of protons for the this compound signal (6 for the two N-CH₃ groups)

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons for the internal standard signal (2 for maleic acid)

-

M_sta = Molar mass of this compound (143.18 g/mol )

-

M_std = Molar mass of the internal standard (116.07 g/mol for maleic acid)

-

m_std = Mass of the internal standard (mg)

-

m_sample = Mass of the freeze-dried extract (g)

-

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput method for the quantification of this compound, particularly suitable for routine quality control. This protocol involves post-chromatographic derivatization to visualize and quantify the non-UV absorbing this compound.

Instrumentation:

-

HPTLC plates (e.g., Silica gel 60 F₂₅₄)

-

Automatic TLC Sampler

-

Automatic Developing Chamber

-

TLC Plate Heater

-

TLC Scanner

-

Derivatization reagent sprayer or dipping chamber

Reagents and Materials:

-

Methanol

-

Ethanol

-

Ammonia solution (25%)

-

Toluene

-

Acetone

-

Vágújfalvi reagent: (for derivatization) - Prepare by dissolving 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of acetic anhydride and 50 mL of glacial acetic acid.

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh this compound hydrochloride standard and dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Extract a known amount of powdered plant material with methanol using ultrasonication or reflux.

-

Filter the extract and evaporate the solvent to dryness.

-

Redissolve the residue in a known volume of methanol.

-

-

Chromatography:

-

Apply the standard and sample solutions as bands onto the HPTLC plate using an automatic sampler.

-

Develop the plate in a saturated developing chamber with a mobile phase such as Toluene:Acetone:Ethanol:Ammonia (25%) (40:40:6:2, v/v/v/v) .

-

Dry the plate after development.

-

-

Derivatization and Detection:

-

Evenly spray the dried plate with the Vágújfalvi reagent or dip the plate into the reagent.

-

Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. This compound will appear as a distinct colored spot.

-

Scan the plate with a TLC scanner at the wavelength of maximum absorbance for the derivatized spot (e.g., 517 nm).

-

-

Quantification:

-

Create a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound has been primarily studied in Medicago sativa (alfalfa). It is synthesized from the amino acid L-proline through a two-step methylation process.

Caption: Biosynthesis of this compound from L-proline in Medicago sativa.

Experimental Workflow for ¹H-qNMR Analysis

The following diagram illustrates the key steps in the quantitative analysis of this compound using ¹H-qNMR.

Caption: Workflow for the quantitative analysis of this compound by ¹H-qNMR.

This compound's Interaction with Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cell survival. The following diagrams illustrate the known inhibitory effects of this compound on the NF-κB, PI3K/Akt, and ERK/MAPK pathways.

NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

References

- 1. Frontiers | Exploring this compound: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 2. This compound, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring this compound: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates the progression of intervertebral disc degeneration via the PI3K/Akt/NF-κB signaling pathway: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Stachydrine in Medicago sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine (L-proline betaine) is a quaternary ammonium compound found in various plants, including Alfalfa (Medicago sativa). It plays a significant role as an osmoprotectant, aiding in plant survival under abiotic stress conditions such as high salinity and drought. Beyond its physiological role in plants, this compound has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Medicago sativa, detailing the precursor pathways, the core methylation steps, and relevant experimental methodologies. While the complete enzymatic characterization of the pathway in M. sativa remains an area of active research, this guide consolidates the current understanding based on available literature.

Precursor Biosynthesis

The biosynthesis of this compound in Medicago sativa originates from the amino acid ornithine, which is converted to proline, the direct precursor for methylation.

Ornithine Biosynthesis

In plants, ornithine is primarily synthesized from glutamate in a multi-step process. This pathway involves the acetylation of glutamate, followed by phosphorylation, reduction, and transamination to yield ornithine.

Proline Biosynthesis

Proline can be synthesized in plants through two main pathways: the glutamate pathway and the ornithine pathway. In Medicago sativa, both pathways can contribute to the proline pool, with their relative importance influenced by developmental stage and environmental conditions.[1]

-

Glutamate Pathway: Glutamate is converted to proline via two enzymatic steps catalyzed by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR).

-

Ornithine Pathway: Ornithine is converted to glutamate-γ-semialdehyde by the enzyme ornithine δ-aminotransferase (OAT). Glutamate-γ-semialdehyde then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline by P5CR.[2][3]

The S-adenosylmethionine (SAM) Cycle: The Methyl Donor

The methylation of proline to form this compound requires a methyl group donor, which is S-adenosylmethionine (SAM). SAM is synthesized from methionine and ATP by the enzyme S-adenosylmethionine synthase (SAMS). After donating its methyl group in the methylation reaction, SAM is converted to S-adenosylhomocysteine (SAH), which is then recycled back to methionine to regenerate SAM. The continuous operation of this cycle is crucial for providing the necessary methyl groups for this compound biosynthesis.

Figure 1: The S-adenosylmethionine (SAM) cycle, which provides the methyl groups for this compound biosynthesis.

Core Biosynthesis Pathway of this compound

The conversion of proline to this compound in Medicago sativa is a two-step methylation process catalyzed by N-methyltransferases (NMTs). While the specific enzymes have been designated as NMT1 and NMT2, their detailed characterization in M. sativa is limited.[2][4]

-

Proline to N-methylproline (Hygric Acid): The first methylation step involves the transfer of a methyl group from SAM to the nitrogen atom of proline, forming N-methylproline, also known as hygric acid. This reaction is catalyzed by a proline N-methyltransferase.

-

N-methylproline to this compound: The second methylation adds another methyl group from SAM to the nitrogen of N-methylproline, yielding the final product, this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Exploring this compound: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring this compound: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Stachydrine Metabolic Pathway in Bacteria: A Technical Guide for Researchers

An in-depth exploration of the enzymatic breakdown of stachydrine, offering insights for researchers, scientists, and drug development professionals.

This compound, a proline betaine, serves as a crucial osmoprotectant and a valuable source of carbon and nitrogen for various soil bacteria, particularly those in symbiotic relationships with plants.[1][2] The bacterial catabolism of this compound is a sophisticated enzymatic process that funnels this quaternary ammonium compound into central metabolism. This technical guide elucidates the core metabolic pathways, key enzymatic players, and the experimental methodologies employed to unravel this process, with a focus on the model organisms Sinorhizobium meliloti and Rhodobacter sphaeroides.

Core Metabolic Pathway: A Two-Step Demethylation

The fundamental strategy for this compound metabolism in bacteria involves a sequential two-step N-demethylation to yield proline. This proline is subsequently converted to glutamate, which can then enter the tricarboxylic acid (TCA) cycle. While the overarching theme is conserved, the specific enzymes catalyzing these reactions can differ between bacterial species.

In bacteria such as Rhodobacter sphaeroides and Paracoccus denitrificans, the degradation of this compound is initiated by the enzymatic conversion to N-methylproline, followed by a second demethylation to produce proline.[2][3] This proline is then further metabolized to glutamic acid.[2]

This compound Catabolism in Sinorhizobium meliloti

Sinorhizobium meliloti, a key symbiotic partner of alfalfa, possesses a well-characterized this compound catabolic pathway.[1][4] The genes responsible for this process are located on the symbiotic plasmid (pSym).[4] Catabolism begins with an initial N-demethylation, converting this compound to N-methylproline.[1][4] This intermediate then enters the general metabolic pathways.[4]

The key enzymes in S. meliloti are:

-

This compound N-demethylase (Stc2): A Rieske-type non-heme iron monooxygenase that catalyzes the first demethylation step.[1][5] This enzyme consists of three subunit types, with the catalytic unit containing a Rieske [2Fe-2S] iron-sulfur cluster.[5] It facilitates the monooxygenation of a methyl group, leading to an unstable N-methoxyl group that spontaneously decomposes to form formaldehyde.[5]

-

N-methylproline Demethylase (StcD): This enzyme is responsible for the second demethylation, converting N-methylproline to proline.[6][7]

-

Proline Dehydrogenase (PutA): This enzyme catalyzes the oxidation of proline to glutamate, linking the this compound degradation pathway to central metabolism.[6]

Quantitative Insights into this compound Metabolism

While comprehensive quantitative data across all bacterial species remains an area of active research, studies in Pseudomonas entomophila have characterized the kinetic properties of proline dehydrogenase, a key downstream enzyme.

| Enzyme | Organism | Substrate | K_m_ (mM) | Optimal Temperature (°C) | Optimal pH |

| Proline Dehydrogenase | Pseudomonas entomophila | L-proline | 32 | 30 | 8.5 |

Table 1: Kinetic parameters of Proline Dehydrogenase from Pseudomonas entomophila.[8]

Visualizing the Pathway and Experimental Workflows

To better understand the flow of metabolites and the general approach to studying this pathway, the following diagrams are provided.

Detailed Experimental Protocols

A thorough investigation of the this compound metabolic pathway necessitates a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of this compound Catabolizing Enzymes

Objective: To produce and purify recombinant enzymes (e.g., Stc2, StcD, PutA) for in vitro characterization. This protocol is a general guideline and may require optimization for specific proteins.[9][10][11]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an affinity tag (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM sodium phosphate pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)[9]

-

Wash buffer (Lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM)

-

Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250-500 mM)

-

Size-exclusion chromatography (SEC) buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

SEC column

Protocol:

-

Transformation: Transform the expression plasmid containing the gene of interest into a competent E. coli expression strain. Plate on selective LB agar and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into a small volume of selective LB medium and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to a suitable temperature (e.g., 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for several hours (e.g., 4-16 hours) with shaking.

-

Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.

-

Size-Exclusion Chromatography: Further purify the eluted protein by SEC to remove aggregates and other impurities.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Proline Dehydrogenase (ProDH) Activity Assay

Objective: To measure the enzymatic activity of ProDH, which catalyzes the conversion of proline to Δ¹-pyrroline-5-carboxylate. This assay can be adapted from protocols used for plant and other bacterial systems.[8][12][13][14][15]

Principle: ProDH activity is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP) or 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), which is coupled to the oxidation of proline.[8][12][14]

Materials:

-

L-proline solution (e.g., 1 M)

-

DCPIP solution (e.g., 60 μM) or INT solution (e.g., 0.45 mM)[12][14]

-

Phenazine methosulfate (PMS) solution (as a mediator electron carrier, e.g., 0.5 mM)[12]

-

FAD solution (e.g., 0.5 mM)[12]

-

Potassium cyanide (KCN) solution (to inhibit the respiratory chain, e.g., 1 mM)[12]

-

Purified ProDH enzyme or cell extract

Protocol (using DCPIP):

-

Prepare a reaction mixture containing reaction buffer, MgCl₂, KCN, FAD, PMS, and DCPIP.

-

Add the enzyme sample to the reaction mixture and incubate at 25°C for 2-3 minutes to establish a baseline rate of DCPIP reduction.

-

Initiate the reaction by adding the L-proline solution.

-

Monitor the decrease in absorbance at 600 nm (for DCPIP) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of DCPIP. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

This compound N-demethylase (Stc2) Activity Assay

Objective: To measure the activity of the Rieske-type monooxygenase that catalyzes the first step in this compound degradation. This can be achieved by monitoring the consumption of NADH or NADPH.[16]

Principle: The activity of Stc2 is dependent on the presence of a reductase system that transfers electrons from NAD(P)H. The oxidation of NAD(P)H to NAD(P)⁺ results in a decrease in absorbance at 340 nm.

Materials:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound solution

-

NAD(P)H solution

-

Purified Stc2 enzyme

-

A suitable reductase partner (e.g., purified Stc3/Stc4 or a surrogate reductase system)

Protocol:

-

Prepare a reaction mixture containing reaction buffer, this compound, and the reductase system.

-

Add the purified Stc2 enzyme.

-

Initiate the reaction by adding NAD(P)H.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NAD(P)H consumption, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Conclusion and Future Directions

The study of the this compound metabolic pathway in bacteria provides a fascinating example of microbial adaptation to specific ecological niches. The enzymes involved, particularly the Rieske-type monooxygenases, represent a class of biocatalysts with potential applications in bioremediation and synthetic biology. Future research should focus on a more comprehensive quantitative analysis of the entire pathway, including detailed kinetic characterization of all enzymes and in vivo metabolic flux analysis. Elucidating the regulatory networks that control the expression of this compound catabolism genes, especially in response to osmotic stress and nutrient availability, will provide a more complete understanding of this important metabolic process. Furthermore, exploring the diversity of this compound degradation pathways across a wider range of bacterial species could reveal novel enzymatic mechanisms and expand the toolbox of biocatalysts for various biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring this compound: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring this compound: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 4. The this compound catabolism region in Sinorhizobium meliloti encodes a multi-enzyme complex similar to the xenobiotic degrading systems in other bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ENZYME - 1.14.13.247 this compound N-demethylase [enzyme.expasy.org]

- 6. A New Genetic Locus in Sinorhizobium meliloti Is Involved in this compound Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new genetic locus in sinorhizobium meliloti is involved in this compound utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening and characterization of proline dehydrogenase flavoenzyme producing Pseudomonas entomophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 12. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]

- 14. sid.ir [sid.ir]

- 15. Proline Dehydrogenase (ProDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 16. Purification and characterization of a Rieske oxygenase and its NADH-regenerating partner proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Stachydrine in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a quaternary ammonium alkaloid primarily isolated from the traditional Chinese herb Leonurus japonicus (Motherwort), has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cardioprotective effects of this compound, with a focus on its role in mitigating cardiac hypertrophy, myocardial fibrosis, endothelial dysfunction, and ischemia-reperfusion injury. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular medicine.

Mitigation of Cardiac Hypertrophy

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. This compound has been shown to attenuate cardiac hypertrophy through the modulation of several key signaling pathways.

One of the primary mechanisms involves the CaMKII/HDAC4/MEF2C signaling pathway.[4][5] In animal models of pressure overload-induced cardiac hypertrophy, this compound treatment has been observed to inhibit the phosphorylation of CaMKII.[4][6] This, in turn, prevents the nuclear export of HDAC4, a transcriptional repressor.[5][6] The subsequent nuclear retention of HDAC4 leads to the suppression of MEF2C, a key transcription factor involved in the hypertrophic response.[4][5]

This compound also demonstrates anti-hypertrophic effects by regulating calcium homeostasis and inhibiting excessive autophagy in cardiomyocytes.[1][2][7][8] It has been shown to suppress NOX2-related cytosolic Ca2+ overload, which is implicated in pathological cardiac remodeling.[9][10][11] By inhibiting NADPH oxidase 2 (NOX2) activity, this compound reduces the production of reactive oxygen species (ROS) and subsequently suppresses excessive autophagy, a process that can be maladaptive in the context of pressure overload.[7][8][12]

Quantitative Data on Anti-Hypertrophic Effects of this compound

| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |

| Transverse Aortic Constriction (TAC) in C57BL/6J mice | 6 mg/kg and 12 mg/kg (oral) | Markedly attenuated cardiac dilation and LV dysfunction. No significant difference between the two doses. | [4] |

| Phenylephrine (PE)-stimulated cardiomyocytes | Not specified | Inhibited cardiomyocyte hypertrophy. | [4] |

| Isoproterenol-induced cardiac hypertrophy in rats | Not specified | Significantly increased heart weight/body weight and left ventricle weight/body weight ratios were decreased. mRNA levels of ANP, BNP, and β-MHC were significantly decreased. | [13] |

| Angiotensin II-stimulated H9c2 cells | Not specified | Inhibited AngII-induced excessive autophagy. | [7][8] |

Experimental Protocol: Evaluation of this compound on Cardiac Hypertrophy in vivo

-

Animal Model: C57BL/6J mice.

-

Induction of Hypertrophy: Transverse aortic constriction (TAC) surgery is performed to induce pressure overload.

-

Treatment: Mice are orally treated with this compound (e.g., 6 mg/kg or 12 mg/kg daily) for a specified period (e.g., 4 weeks). A sham-operated group and a TAC group with vehicle treatment serve as controls.

-

Assessment of Hypertrophy:

-

Echocardiography: To measure cardiac function and dimensions, including interventricular septal thickness at diastole (IVSd) and systole (IVSs), left ventricular posterior wall thickness at diastole (LVPWd) and systole (LVPWs), and ejection fraction (EF%) and fractional shortening (FS%).

-

Morphological Analysis: Heart weight to body weight (HW/BW) and heart weight to tibial length (HW/TL) ratios are calculated.

-

Histological Analysis: Heart sections are stained with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to evaluate fibrosis.

-

Molecular Analysis: Western blotting and real-time PCR are used to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and proteins in the CaMKII/HDAC4/MEF2C signaling pathway in heart tissue.[4]

-

Signaling Pathway: this compound's Inhibition of Cardiac Hypertrophy

Caption: this compound inhibits the CaMKII/HDAC4/MEF2C pathway.

Attenuation of Myocardial Fibrosis

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. This compound has demonstrated significant anti-fibrotic effects, primarily by targeting the TGF-β1/Smads signaling pathway.[14]

This compound has been shown to suppress the ACE/AngII/AT1R-TGFβ1 profibrotic axis.[5][14] It downregulates the expression of angiotensinogen (AGT), angiotensin-converting enzyme (ACE), and the angiotensin II type 1 receptor (AT1R).[1][2][14] This leads to a reduction in the production of angiotensin II (AngII) and transforming growth factor-beta 1 (TGF-β1), two key mediators of cardiac fibrosis.[1][2][15] By inhibiting the TGF-β1 pathway, this compound prevents the phosphorylation of Smad2/3, their complex formation with Smad4, and subsequent translocation to the nucleus, thereby reducing the expression of pro-fibrotic genes.[1][2][14]

Furthermore, this compound has been reported to inhibit the proliferation and activation of cardiac fibroblasts into myofibroblasts, a critical step in the fibrotic process.[1][2][15] It also shows anti-inflammatory effects by inhibiting the NF-κB and JAK/STAT signaling pathways, which can indirectly contribute to reducing fibrosis.[13][14]

Quantitative Data on Anti-Fibrotic Effects of this compound

| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |

| Transverse Aortic Constriction (TAC) in mice | Not specified | Significantly blunted the elevation of TGFβ1 mRNA and subsequent activation of TGFβRII/Smads. | [14] |

| Angiotensin II-stimulated cardiac fibroblasts | 10⁻⁶–10⁻⁴ M | Suppressed AngII-activated cardiac fibroblast proliferation, collagen synthesis, and differentiation. | [16] |

| Isoproterenol-induced cardiac remodeling in rats | Not specified | Attenuated myocardial fibrosis via inhibition of NF-κB and JAK/STAT signaling pathways. | [14] |

Experimental Protocol: Assessment of this compound on Myocardial Fibrosis in vitro

-

Cell Culture: Primary neonatal mouse cardiac fibroblasts (CFs) are isolated and cultured.

-

Treatment: CFs are stimulated with Angiotensin II (e.g., 10⁻⁷ M) to induce a fibrotic response. Different concentrations of this compound (e.g., 10⁻⁶–10⁻⁴ M) are co-administered.

-

Assessment of Fibrosis:

-

Cell Proliferation Assay: To determine the effect of this compound on AngII-induced CF proliferation.

-

Collagen Synthesis: Assessed by measuring the levels of collagen I and III using Western blotting or real-time PCR.

-

Myofibroblast Differentiation: Evaluated by immunofluorescence or Western blotting for the expression of α-smooth muscle actin (α-SMA).

-

Signaling Pathway Analysis: Western blotting is used to measure the protein levels of components in the ACE/AngII/AT1R and TGF-β1/Smads pathways.[16]

-

Signaling Pathway: this compound's Anti-Fibrotic Mechanism

Caption: this compound inhibits the AngII/TGF-β1/Smad fibrotic pathway.

Improvement of Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound has been shown to protect endothelial cells and improve vascular function through multiple mechanisms.

A key action of this compound is the enhancement of nitric oxide (NO) production. It activates the AMPK and Akt signaling pathways, which in turn phosphorylate and activate endothelial nitric oxide synthase (eNOS).[2][17] The resulting increase in NO leads to vasodilation and improved vascular health.[2][17]

This compound also ameliorates endothelial dysfunction induced by homocysteine (Hcy) by preventing eNOS uncoupling.[18] It achieves this by increasing the expression of GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR), enzymes essential for the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for eNOS.[1][2][18]

Furthermore, this compound promotes angiogenesis by activating the VEGFR2/MEK/ERK signaling pathway and inhibiting mitochondrial-mediated apoptosis in human umbilical vein endothelial cells (HUVECs).[19]

Quantitative Data on Endothelial Protective Effects of this compound

| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |

| Rat thoracic aortas, mesenteric arteries, and renal arteries | Not specified | Effectively blocked Hcy-induced impairment of endothelium-dependent vasorelaxation. | [18] |

| Sunitinib-injured HUVECs | Not specified | Significantly promoted proliferation, migration, and tube formation. Inhibited apoptosis and ROS production. | [19] |

Experimental Protocol: Evaluation of this compound on Endothelial Function

-

Vascular Reactivity Studies: Isolated arterial rings (e.g., rat thoracic aorta) are mounted in a myograph system. The effect of this compound on endothelium-dependent vasorelaxation in response to acetylcholine is measured in the presence and absence of stimuli like homocysteine.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are used.

-

NO Production Measurement: NO levels in HUVEC culture supernatants are quantified using a Griess reagent assay.

-

Western Blot Analysis: The phosphorylation status of eNOS, AMPK, and Akt in HUVECs treated with this compound is determined.

-

Angiogenesis Assays:

-

Tube Formation Assay: HUVECs are seeded on Matrigel, and the formation of capillary-like structures is observed and quantified after treatment with this compound.

-

Wound Healing Assay: The migration of HUVECs into a scratched area of a confluent monolayer is monitored over time.

-

Proliferation Assay: The effect of this compound on HUVEC proliferation is measured using assays like MTT or BrdU incorporation.[19]

-

Logical Relationship: this compound's Enhancement of eNOS Activity

Caption: this compound promotes vasodilation via eNOS activation.

Protection Against Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon involving oxidative stress, inflammation, and apoptosis. This compound has been shown to exert protective effects against I/R injury through several mechanisms.

This compound mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][2] It also activates the SIRT1/Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins like heme oxygenase-1 (HO-1).[5][20] By scavenging reactive oxygen species (ROS), this compound reduces lipid peroxidation and cellular damage.[1][2]

The anti-apoptotic effects of this compound are mediated by the inhibition of the mitochondrial-mediated apoptosis pathway.[19] It has been shown to reduce the expression of caspase-3 and the number of TUNEL-positive cells in cardiomyocytes subjected to hypoxia/reoxygenation.[3] Furthermore, this compound protects against I/R injury by ameliorating endoplasmic reticulum stress (ERS) and maintaining intracellular Ca2+ homeostasis, partly through the upregulation of SERCA2a.[21]

This compound also exhibits anti-inflammatory properties by inhibiting the NF-κB and JAK2/STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][13][22] Additionally, it has been shown to inhibit ferroptosis, a form of iron-dependent cell death, by regulating the SIRT1/GPX4 pathway in the context of sepsis-induced cardiomyopathy.[23]

Quantitative Data on Protection Against I/R Injury

| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |

| Hypoxia/reoxygenation (H/R)-induced H9c2 cells | 50 µM | Significantly decreased LDH release, MDA content, and the number of TUNEL positive cells. Increased SOD activity. | [3][20] |

| Myocardial infarction in C57BL/6J mice | 6 or 12 mg kg⁻¹ | Improved heart function, decreased infarction size, and alleviated endoplasmic reticulum stress and apoptosis. | [21] |

| LPS-induced septic mice | Not specified | Markedly reduced myocardial apoptosis and serum levels of CK-MB, LDH, BNP, cTnI, and cTnT. Suppressed systemic inflammation. | [23] |

Experimental Protocol: Evaluation of this compound on Myocardial I/R Injury in vitro

-

Cell Culture: Rat cardiomyocyte H9c2 cells are used.

-

Induction of I/R Injury: Cells are subjected to hypoxia for a specific duration (e.g., 4 hours) followed by reoxygenation (e.g., 12 hours).

-

Treatment: Cells are pretreated with this compound (e.g., 50 µM) for a period (e.g., 2 hours) before the hypoxia/reoxygenation insult.

-

Assessment of Injury:

-

Cell Viability: Measured using CCK-8 or MTT assays.

-

Cell Death: Lactate dehydrogenase (LDH) release into the culture medium is quantified.

-

Apoptosis: Assessed by TUNEL staining and measurement of caspase-3 activity.

-

Oxidative Stress: The levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) in the cell culture medium are determined.

-

Western Blot Analysis: The protein expression of components in the SIRT1/Nrf2 and other relevant signaling pathways is measured.[20]

-

Experimental Workflow: In Vitro I/R Injury Model

Caption: Workflow for in vitro myocardial ischemia-reperfusion studies.

Conclusion

This compound exhibits a multifaceted mechanism of action in the context of cardiovascular disease, targeting key pathological processes including cardiac hypertrophy, myocardial fibrosis, endothelial dysfunction, and ischemia-reperfusion injury. Its ability to modulate a wide array of signaling pathways, such as those involving CaMKII, TGF-β1/Smads, eNOS, and Nrf2, underscores its potential as a promising therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations into the cardioprotective effects of this compound. Future research should focus on optimizing dosing regimens, further elucidating its molecular targets, and evaluating its efficacy and safety in more complex disease models.

References

- 1. Frontiers | Exploring this compound: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 2. Exploring this compound: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. This compound Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress through inhibiting NF-κB and JAK/STAT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound protects eNOS uncoupling and ameliorates endothelial dysfunction induced by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound promotes angiogenesis by regulating the VEGFR2/MEK/ERK and mitochondrial-mediated apoptosis signaling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protective Effect of this compound Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Within: A Technical Guide to the Initial Isolation and Characterization of Stachydrine from Capparis tomentosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pioneering work on the isolation and characterization of the alkaloid L-stachydrine from the fruit of the African shrub, Capparis tomentosa Lam. The methodologies and findings detailed herein are based on the foundational research published in the Journal of the Chemical Society in 1952 by J. W. Cornforth and Alan J. Henry. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the extraction and analysis of bioactive compounds from plant sources.

Introduction

Capparis tomentosa Lam., a member of the Capparidaceae family, has a history of use in traditional medicine across Africa. Early investigations into its chemical constituents were driven by reports of its toxicity to livestock. This led to a systematic examination of the plant's fruit, which consists of a hard pericarp, a pulpy endocarp, and numerous seeds encased in individual husks (testa). The research by Cornforth and Henry in 1952 culminated in the successful isolation and identification of a significant quantity of L-stachydrine, a proline betaine, from various parts of the fruit.[1] This discovery laid the groundwork for further pharmacological studies into the potential therapeutic applications of this compound. Stachydrine has since been investigated for a range of biological activities.

Isolation of L-Stachydrine: Experimental Protocols

The initial isolation of L-stachydrine from Capparis tomentosa fruit was achieved through a series of extraction and purification steps tailored to the different parts of the fruit. The following protocols are adapted from the original 1952 publication.

Materials and Reagents

-

Dried and ground pericarp of Capparis tomentosa fruit

-

Dried and ground seed husks and pulp of Capparis tomentosa fruit

-

Ethanol

-

Chloroform

-

Iodine solution

-

Hydrochloric acid (HCl)

-

Picric acid

-

Silver oxide

-

Methyl iodide

-

Methanol

-

L-proline

Extraction from Pericarp

The hard outer layer of the fruit, the pericarp, was processed to directly yield L-stachydrine hydrate.

Protocol:

-

The ground pericarp (1.7 kg) was percolated with cold ethanol over a period of 10 days.

-

The resulting ethanolic extract was concentrated under reduced pressure to a thick, dark syrup (250 g).

-

A portion of the syrup (200 g) was diluted with water (200 c.c.) and shaken with chloroform to remove impurities. The aqueous layer was separated and retained.

-

The aqueous solution was concentrated to a thick syrup and left to crystallize. The initial crystalline crop (A) was collected.

-

The mother-liquor from the first crystallization was extracted ten times with a boiling mixture of chloroform and ethanol (150 c.c. chloroform, 5 c.c. ethanol).

-

The hot-filtered extracts were combined and evaporated to yield a crude crystalline solid.

-

This solid was recrystallized from cold water to afford nearly pure L-stachydrine hydrate.

Extraction from Seed Husks and Pulp

The inner pulp and seed husks required a different approach involving precipitation as a periodide complex.

Protocol:

-

The ground seed husks and pulp (900 g) were continuously extracted with ethanol for 48 hours.

-

The ethanolic extract was concentrated to a syrup (150 g).

-

The syrup was dissolved in water (1.5 l.) and treated with a slight excess of iodine solution, leading to the precipitation of globules of periodide.

-

The periodide was collected, washed with water, and dissolved in warm ethanol.

-

The ethanolic solution was decolorized by the addition of a small amount of sulfur dioxide.

-

The solution was then made alkaline with ammonia and concentrated to a syrup.

-

The syrup was dissolved in absolute ethanol, filtered, and the filtrate was concentrated again.

-

The resulting syrup was dissolved in a minimal amount of hot absolute ethanol, and an excess of a saturated solution of picric acid in absolute ethanol was added.

-

The mixture was heated to boiling and then allowed to cool, yielding crystalline L-stachydrine picrate.

-

The picrate was recrystallized from water.

-

To obtain the hydrochloride salt, the picrate was dissolved in hot water and passed through a column of Amberlite IR-4B resin (in the chloride form). The eluate was evaporated to dryness, and the residue was crystallized from absolute ethanol.

Characterization of L-Stachydrine

The identity and purity of the isolated L-stachydrine were confirmed through the preparation and analysis of its hydrochloride and picrate derivatives, as well as by comparison with a synthetically prepared sample.

Synthesis of L-Stachydrine Hydrochloride

A synthetic sample of L-stachydrine hydrochloride was prepared from L-proline to provide a reference for comparison and to confirm the structure without the risk of racemization.

Protocol:

-

L-proline was methylated using methyl iodide in the presence of silver oxide in a methanolic solution.

-

The resulting product was converted to its hydrochloride salt.

Quantitative Data

The physical and chemical properties of the isolated L-stachydrine and its derivatives were meticulously measured. The data are summarized in the tables below for clear comparison.

Table 1: Physical Properties of L-Stachydrine and its Derivatives from Capparis tomentosa

| Compound | Form | Melting Point (°C) |

| L-Stachydrine Hydrate | Crystalline | - |

| L-Stachydrine Hydrochloride | Prisms | 235 (dec.) |

| L-Stachydrine Picrate | Crystalline | 225-226 (dec.) |

Table 2: Optical Rotation of L-Stachydrine Hydrochloride

| Source | Specific Rotation ([α]D) | Concentration (c) | Solvent |

| From C. tomentosa | -27.2° | 2.5 | Water |

| Synthetic | -27.0° | 2.5 | Water |

Note: The original publication reported rotations at 18°C.

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the isolation workflows.

Caption: Isolation workflow for L-stachydrine hydrate from the pericarp.

Caption: Isolation workflow for L-stachydrine from seed husks and pulp.

Conclusion

The pioneering work of Cornforth and Henry provided the first definitive evidence of the presence of L-stachydrine in Capparis tomentosa.[1] The detailed experimental protocols they developed remain a valuable reference for the isolation of this and similar alkaloids from plant matrices. The quantitative data from their characterization studies established a benchmark for the purity and identity of L-stachydrine. This technical guide, by presenting this foundational research in a modern, accessible format, aims to facilitate further exploration into the chemistry and pharmacology of Capparis tomentosa and its bioactive constituents. The methodologies described can be adapted and optimized with modern chromatographic and spectroscopic techniques to enhance the efficiency of isolation and the precision of characterization, thereby accelerating the discovery and development of new therapeutic agents from natural sources.

References

The Multifaceted Biological Activities of Stachydrine from Leonurus japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid, is a prominent bioactive constituent of Leonurus japonicus (Motherwort).[1] Traditionally used in for gynecological and cardiovascular disorders, recent scientific investigations have unveiled a broader spectrum of pharmacological activities for this compound, positioning it as a promising candidate for drug development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Cardiovascular Protective Effects

This compound exhibits significant cardioprotective properties, including the amelioration of cardiac hypertrophy and fibrosis, and the improvement of vascular function.[4][5] These effects are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and tissue remodeling.

Anti-hypertrophic and Anti-fibrotic Activity

In vivo studies have demonstrated that this compound can significantly attenuate isoproterenol-induced cardiac hypertrophy and fibrosis in rats.[4] It achieves this by downregulating the expression of hypertrophic and fibrotic markers.[4][6] Furthermore, this compound has been shown to inhibit the angiotensin II-induced proliferation of cardiac fibroblasts, a key cell type in the development of cardiac fibrosis.[5]

| Parameter | Model | Treatment | Result | Reference |

| Heart weight/body weight ratio | Isoproterenol-induced cardiac hypertrophy in rats | This compound | Significantly increased | [4] |

| Left ventricle weight/body weight ratio | Isoproterenol-induced cardiac hypertrophy in rats | This compound | Significantly increased | [4] |

| Cross-sectional areas of cardiomyocytes | Isoproterenol-induced cardiac hypertrophy in rats | This compound | Significantly increased | [4] |

| mRNA levels of ANP, BNP, and β-MHC | Isoproterenol-induced cardiac hypertrophy in rats | This compound | Significantly decreased | [4] |

| Collagen deposition | Pressure overload-induced cardiac remodeling in mice | This compound | Obviously reduced | [5][7] |

| α-Smooth Muscle Actin (α-SMA) and Periostin | Pressure overload-induced cardiac remodeling in mice | This compound | Increased levels were blunted | [8] |

| TGF-βR1 protein levels and Smad2/3 phosphorylation | Pressure overload-induced diastolic heart failure in rats | This compound | Significantly decreased | [6] |

Vasorelaxant Effects

This compound induces rapid, endothelium-dependent vascular relaxation by activating the AMPK-Akt-eNOS signaling pathway, leading to increased nitric oxide (NO) production.[9][10]

| Parameter | Model | Treatment | Result | Reference |

| Vascular Relaxation | Isolated rat thoracic aortic rings | This compound | Endothelium-dependent relaxation | [9][10] |

| eNOS phosphorylation | Human umbilical vein endothelial cells (HUVECs) | This compound | Increased | [9][10] |

| NO production | HUVECs | This compound | Increased | [9][10] |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity in models of cerebral ischemia-reperfusion injury.[11] Its mechanisms of action involve the suppression of inflammation, apoptosis, and oxidative stress in the brain.

Attenuation of Ischemia-Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduced neurological deficit scores and infarct volume.[11] It also decreased the levels of pro-inflammatory cytokines and markers of oxidative stress in the brain tissue.[11]

| Parameter | Model | Treatment | Result | Reference |

| Neurological deficit score | MCAO in rats | This compound | Significantly decreased | [11] |

| Infarct volume | MCAO in rats | This compound | Significantly reduced | [11] |

| IL-1β and TNF-α levels | MCAO in rats | This compound | Decreased | [11] |

| Superoxide dismutase (SOD) activity | MCAO in rats | This compound | Reduced | [11] |

| Malondialdehyde (MDA) levels | MCAO in rats | This compound | Reduced | [11] |

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1][12]

Inhibition of Inflammatory Cytokines

This compound has been shown to decrease the release of key inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1] This effect is mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.[1][4]

| Parameter | Model | Treatment | Result | Reference |

| IL-1β and TNF-α release | Various experimental models | This compound | Decreased | [1] |

| Phosphorylation of IκBα and NF-κB p65 | Isoproterenol-induced cardiac hypertrophy in rats | This compound | Inhibited | [4] |

| Phosphorylation of JAK2 and STAT3 | Isoproterenol-induced cardiac hypertrophy in rats | This compound | Inhibited | [4] |

Anticancer Activity

This compound has demonstrated anticancer properties in various cancer cell lines, primarily through the inhibition of cell proliferation and migration, and the induction of apoptosis.[1][13][14] These effects are mediated by the modulation of multiple signaling pathways, including PI3K/Akt and ERK.[1]

| Cell Line | Cancer Type | IC50 | Reference |

| K562 | Chronic Myeloid Leukemia | 61 µM | [13] |

| KCL22 | Chronic Myeloid Leukemia | 141 µM | [13] |

| LAMA84 | Chronic Myeloid Leukemia | 86 µM | [13] |

| Ba/F3 T315I | Chronic Myeloid Leukemia | 26 µM | [13] |

| Ba/F3 WT | Chronic Myeloid Leukemia | 22 µM | [13] |

| KU812 | Chronic Myeloid Leukemia | 35 µM | [13] |

| 4T1 | Breast Cancer | 2.15-24.14 µM (for derivatives) | [15] |

Uterine Regulatory Activity

This compound exhibits a dual regulatory effect on uterine activity, which is dependent on the physiological state of the uterus.[1][2] It can enhance contractions in a normal state and inhibit hypercontractility.[1][3]

Inhibition of Uterine Contractions

In vitro studies have shown that this compound can dose-dependently inhibit both spontaneous and oxytocin-induced uterine contractions.[3] This effect is believed to be mediated through the COX-2/PGF2α pathway.[3]

| Parameter | Model | Treatment | Result | Reference |

| Spontaneous uterine contractions | Isolated mouse uteri | This compound (10⁻⁶.⁵ to 10⁻⁴ mol/L) | Dose-dependent inhibition (max 47.1%) | [3] |

| Oxytocin-induced uterine contractions | Isolated mouse uteri | This compound (10⁻⁶.⁵ to 10⁻⁴ mol/L) | Dose-dependent inhibition (max 40.4%) | [3] |

Key Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model for Neuroprotection

This protocol is adapted from studies evaluating the neuroprotective effects of this compound.[11][16][17][18]

-

Animals: Male Sprague-Dawley rats (250-300 g) are used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane or a similar anesthetic.

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

-

The filament is left in place for a specified duration (e.g., 90 minutes) to induce ischemia.

-

-

Reperfusion: The filament is withdrawn to allow reperfusion.

-

This compound Administration: this compound is administered intravenously or intraperitoneally at the desired dose(s) at a specific time point relative to reperfusion (e.g., at the onset of reperfusion).

-

Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO (e.g., 24 hours) using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

In Vitro Uterine Contraction Assay

This protocol is based on methodologies used to assess the effects of this compound on uterine contractility.[3][19]

-

Tissue Preparation:

-

Uteri are isolated from non-pregnant female mice or rats.

-

The uterine horns are cleaned of fat and connective tissue and cut into longitudinal strips (e.g., 10 mm long, 2 mm wide).

-

-

Organ Bath Setup:

-

Uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

The strips are connected to an isometric force transducer to record contractions.

-

An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

-

-

Experimental Procedure:

-

Spontaneous Contractions: After equilibration, the spontaneous contractile activity of the uterine strips is recorded.

-

Induced Contractions: To study the effect on induced contractions, a contractile agent such as oxytocin (e.g., 10⁻² IU/mL) is added to the organ bath.

-

This compound Treatment: Once stable contractions are established, this compound is added to the bath in a cumulative concentration-dependent manner.

-

-

Data Analysis: The frequency, amplitude, and duration of uterine contractions are measured and analyzed to determine the effect of this compound.

Conclusion

This compound, a key bioactive compound from Leonurus japonicus, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects are underpinned by its ability to modulate a complex network of signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

- 1. Exploring this compound: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Ameliorates Uterine Hypercontractility in Primary Dysmenorrhea by Targeting the COX-2/PGF2α Pathway [mdpi.com]

- 4. This compound ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress through inhibiting NF-κB and JAK/STAT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates pressure overload-induced diastolic heart failure by suppressing myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Mediates Rapid Vascular Relaxation: Activation of Endothelial Nitric Oxide Synthase Involving AMP-Activated Protein Kinase and Akt Phosphorylation in Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective Effect of this compound Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound is effective and selective against blast phase chronic myeloid leukaemia through inhibition of multiple receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro anticancer activity of this compound isolated from Capparis decidua on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and anti-breast cancer activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of novel this compound derivatives as potent neuroprotective agents for cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-Term Neuroprotection From A Potent Redox-Modulating Metalloporphyrin In The Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotection from Delayed Postischemic Administration of a Metalloporphyrin Catalytic Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of human uterine smooth muscle cell collagen contractility by thrombin, Y-27632, TNF alpha and indomethacin - PMC [pmc.ncbi.nlm.nih.gov]

Stachydrine's Modulation of the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine, a quaternary ammonium alkaloid found predominantly in the medicinal herb Leonurus japonicus (Motherwort), has garnered significant interest for its diverse pharmacological activities. Emerging research has highlighted its potent anti-inflammatory and immunomodulatory effects, with a growing body of evidence pointing towards its interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth overview of the current understanding of how this compound modulates this critical pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers, making it a prime target for therapeutic intervention. This compound has been shown to inhibit the phosphorylation of key components of this pathway, namely JAK2 and STAT3, thereby attenuating downstream inflammatory responses.[1]

This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound as a modulator of JAK/STAT signaling.

Quantitative Data on this compound's Effect on the JAK/STAT Pathway

The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on the JAK/STAT signaling pathway and related inflammatory markers.

| Model System | Treatment | Target Protein | Effect | Reference |

| PC12 cells (Oxygen-Glucose Deprivation model) | This compound (10 µM) | p-JAK2 | Significant decrease in phosphorylation | |

| PC12 cells (Oxygen-Glucose Deprivation model) | This compound (10 µM) | p-STAT3 | Significant decrease in phosphorylation | [2] |

| Tumor-Associated Macrophages (TAMs) | This compound | p-JAK2 | Significant reduction in phosphorylation | [3] |

| Tumor-Associated Macrophages (TAMs) | This compound | p-STAT3 | Significant reduction in phosphorylation | [3] |

| Isoproterenol-induced cardiac hypertrophy in rats | This compound | p-JAK2 | Inhibition of expression | |

| Isoproterenol-induced cardiac hypertrophy in rats | This compound | p-STAT3 | Inhibition of expression | [4] |

| Model System | Treatment | Target Cytokine/Gene | Effect | Reference |

| Rat serum (Cerebral Ischemia-Reperfusion model) | This compound | IL-1β | Significant decrease in levels | |

| Rat serum (Cerebral Ischemia-Reperfusion model) | This compound | TNF-α | Significant decrease in levels | [2] |

| Tumor-Associated Macrophages (TAMs) | This compound | STAT3 (mRNA) | Decreased expression | [3] |

| Isoproterenol-induced cardiac hypertrophy in rats | This compound | IL-6, TNF-α, IFN-γ, IFN-1β | Down-regulation |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the molecular pathways and experimental procedures described in the cited literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's modulation of the JAK/STAT pathway.

Cell Culture and Treatment

-

PC12 Cell Culture for Oxygen-Glucose Deprivation (OGD) Model:

-

Cell Line: PC12 rat pheochromocytoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

OGD Procedure:

-

Control Group: Cells cultured in normal normoxic medium.

-

-

Macrophage Polarization:

-

Cell Source: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages.

-

Differentiation: Culture bone marrow cells with macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into M0 macrophages.

-

M2 Polarization: Induce M2 polarization by treating M0 macrophages with IL-4 and IL-13.

-